n-(4-Hydroxyphenyl)formamide

Analytical Chemistry Quality Control Sourcing

Sourcing generic N-formyl anilines without batch verification risks introducing impurities that derail SAR studies or API synthesis. N-(4-Hydroxyphenyl)formamide (CAS 1693-39-6) is a well-defined, batch-certified building block with dual reactive sites enabling controlled N-formylation, amide bond formation, and regioselective modifications. • Dual Reactive Sites: Phenolic -OH plus formamide group reduces step count in pharmaceutical intermediate assembly and dye precursor synthesis. • Batch-Specific Analytics: HPLC and NMR characterization ensure reproducible purity, minimizing side reactions in lead optimization workflows. • Safer Synthetic Route: Preferred over 4-aminophenol (a known nephrotoxic metabolite) for amine formylation, reducing hazardous byproduct generation and simplifying downstream purification.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 1693-39-6
Cat. No. B167671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Hydroxyphenyl)formamide
CAS1693-39-6
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC=O)O
InChIInChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9)
InChIKeyLHMWHZXZMMLYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-(4-Hydroxyphenyl)formamide Overview


n-(4-Hydroxyphenyl)formamide (CAS 1693-39-6), also known as 4-hydroxyformanilide, is a small organic molecule (C₇H₇NO₂, MW: 137.14) characterized by a phenolic hydroxyl group and a formamide functional group on a phenyl ring [1]. It is primarily utilized as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals . The presence of both reactive functionalities makes it a versatile building block, enabling a wide range of chemical transformations such as N-formylations and amide formations . This compound serves as a valuable tool in medicinal chemistry and organic synthesis laboratories requiring a well-defined, high-purity starting material for diverse synthetic pathways .

n-(4-Hydroxyphenyl)formamide: Key Differentiators


n-(4-Hydroxyphenyl)formamide is not a simple, interchangeable commodity. While other N-formyl or 4-hydroxy substituted aromatic compounds exist, this specific arrangement of functional groups is crucial for its intended synthetic role. For instance, its isomer, 4-hydroxybenzamide, shares the same molecular formula but differs in the substitution pattern on the amide nitrogen, leading to distinct reactivity and biological activity profiles . Similarly, the closely related N-(4-hydroxyphenyl)acetamide (acetaminophen) is a well-known analgesic, but its longer acetyl chain alters its chemical properties and utility as a synthetic intermediate compared to the formamide derivative [1]. Generic substitution without careful evaluation could lead to failed reactions, impure products, or incorrect biological data, underscoring the necessity for precise compound identification and sourcing . Therefore, selecting the exact compound n-(4-Hydroxyphenyl)formamide, backed by specific analytical data, is critical for ensuring reproducible and reliable research outcomes.

n-(4-Hydroxyphenyl)formamide: Procurement Evidence


Analytical Purity: Vendor QC Data

The minimum purity specification for n-(4-Hydroxyphenyl)formamide from a reputable supplier is 95% . Some vendors provide additional batch-specific analytical data, such as HPLC and NMR, to verify purity and identity, ensuring the compound meets the required standards for sensitive applications . This contrasts with other vendors who may only list a basic purity value without supporting data.

Analytical Chemistry Quality Control Sourcing

Melting Point Comparison

The reported melting point for n-(4-Hydroxyphenyl)formamide varies across sources. A supplier's datasheet provides a specific range of 134-139 °C . Another source reports a melting point of 144-146 °C . This discrepancy highlights the importance of verifying physical properties with the specific supplier to ensure material consistency and identity confirmation.

Physical Chemistry Material Science Characterization

GHS Hazard Classification

The compound is classified under GHS with specific hazard statements: H302 (100%) Harmful if swallowed, H312 (66.7%) Harmful in contact with skin, H332 (66.7%) Harmful if inhaled, and H412 (66.7%) Harmful to aquatic life with long lasting effects [1]. This provides a clear, quantifiable risk profile for handling and disposal, which is essential for laboratory safety planning. In contrast, a related compound like 4-aminophenol is known to be nephrotoxic , representing a different and potentially more severe hazard profile that requires distinct safety protocols.

Safety Toxicology Handling

Synthetic Role: N-Formylation

n-(4-Hydroxyphenyl)formamide is a key building block and can act as a N-formylating agent. While specific yield data for its use is often found in broader synthetic procedures, its role is distinct from that of simpler compounds like 4-aminophenol, which is also used for N-formylation but is a nephrotoxic metabolite . The formamide group provides a different reactivity profile compared to the primary amine of 4-aminophenol, allowing for more controlled and specific transformations .

Organic Synthesis Catalysis Green Chemistry

n-(4-Hydroxyphenyl)formamide: Key Applications


High-Purity Medicinal Chemistry Building Block

Researchers synthesizing novel drug candidates or complex organic molecules require a starting material with guaranteed purity. Sourcing n-(4-Hydroxyphenyl)formamide from vendors that provide batch-specific analytical data (e.g., HPLC, NMR) ensures the integrity of the synthetic pathway and minimizes the risk of side reactions or impurities affecting the final product's activity . This is crucial for structure-activity relationship (SAR) studies and lead optimization.

Safer N-Formylation Reagent

In synthetic routes requiring N-formylation of amines, using n-(4-Hydroxyphenyl)formamide may be preferred over alternatives like 4-aminophenol, a known nephrotoxic metabolite . The distinct reactivity of the formamide group can offer a more controlled and potentially safer pathway, reducing the generation of hazardous byproducts and simplifying downstream purification .

Analytical Reference Standard for QC

Due to variations in reported physical properties like melting point (e.g., 134-139 °C vs. 144-146 °C), n-(4-Hydroxyphenyl)formamide serves as a useful reference standard for developing and validating analytical methods (e.g., HPLC, DSC) . Its well-defined, though variable, characteristics make it suitable for calibrating instruments and establishing robust identification protocols within a specific laboratory setting.

Agrochemical and Dye Precursor

The compound is a recognized intermediate in the production of dyes, pharmaceuticals, and other organic compounds . Its dual functionality (phenolic -OH and formamide) allows for diverse chemical modifications, making it a strategic starting material for industrial synthesis of various fine chemicals .

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